molecular formula C16H13NO5 B1323961 3-Ethoxycarbonyl-4'-nitrobenzophenone CAS No. 760192-94-7

3-Ethoxycarbonyl-4'-nitrobenzophenone

Cat. No. B1323961
M. Wt: 299.28 g/mol
InChI Key: QVMUGSVFXYKCDJ-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4’-nitrobenzophenone is a chemical compound with the molecular formula C16H13NO5 . It has a molecular weight of 299.28 . The IUPAC name for this compound is ethyl 3-(4-nitrobenzoyl)benzoate .


Molecular Structure Analysis

The InChI code for 3-Ethoxycarbonyl-4’-nitrobenzophenone is 1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 . The InChI key is QVMUGSVFXYKCDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethoxycarbonyl-4’-nitrobenzophenone has a boiling point of 474ºC at 760 mmHg . It has a flash point of 205.3ºC and a density of 1.28g/cm³ .

Scientific Research Applications

Electrochemical Reduction Studies

3-Ethoxycarbonyl-4'-nitrobenzophenone and related compounds have been studied extensively in the context of electrochemical reduction. Laviron and colleagues examined the electrochemical reduction of 4-nitrobenzophenone, highlighting key steps such as reduction to dihydroxylamine and subsequent dehydration to nitroso compounds, providing valuable insights into the reduction mechanisms of organic compounds in aqueous media (Laviron, Meunier‐Prest, & Lacasse, 1994).

Synthesis and Structural Characterization

Studies have also focused on synthesizing and characterizing derivatives of benzophenone-like structures. For instance, Havaldar, Bhise, and Burudkar described a series of derivatives synthesized with excellent yields, characterized by spectroscopic methods, and tested for antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Saka et al. synthesized new phthalocyanine complexes, demonstrating their catalytic activity in cyclohexene oxidation, highlighting the potential of these compounds in catalysis (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Chemical Reactions and Transformations

Grinev and colleagues investigated the bromination, nitration, and azo coupling of substituted benzofurans, revealing the potential of these processes in synthesizing various derivatives (Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971). Zhao De-feng's work on the synthesis of 2-hydroxy-4-methoxy-3'-aminodibenzophenone and its derivatives further illustrates the versatility of these compounds in chemical synthesis (Zhao De-feng, 2006).

Pharmaceutical and Biological Studies

While the query requested to exclude drug use, dosage, and side effects, it's worth noting that derivatives of benzophenone have been explored in various pharmaceutical and biological contexts. For example, Ghazipura et al. reviewed the reproductive toxicity of benzophenone-3, a related compound, in human and animal studies, highlighting its potential endocrine-disrupting effects (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Safety And Hazards

3-Ethoxycarbonyl-4’-nitrobenzophenone may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

ethyl 3-(4-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMUGSVFXYKCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641524
Record name Ethyl 3-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-4'-nitrobenzophenone

CAS RN

760192-94-7
Record name Ethyl 3-(4-nitrobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760192-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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